![molecular formula C18H24FN3O B5500329 N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide](/img/structure/B5500329.png)

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

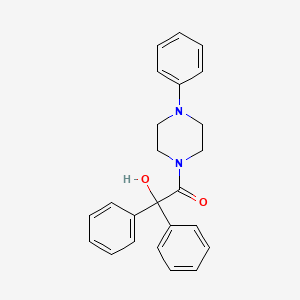

This compound is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with a tert-butyl group, a methyl group, and a complex amide group. The amide group further contains a fluorinated methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyrazole ring, being a heterocycle, would contribute to the rigidity of the molecule. The tert-butyl group is a bulky group that could influence the overall shape of the molecule. The amide group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The amide group can undergo hydrolysis under acidic or basic conditions to give a carboxylic acid and an amine. The pyrazole ring can undergo various reactions at the nitrogen atoms, such as alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the fluorinated phenyl group could make the compound more lipophilic, influencing its solubility in different solvents. The amide group can participate in hydrogen bonding, which could influence the compound’s boiling point and melting point .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Hydrogen Bonding Patterns

Research on compounds structurally related to N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide has focused on their molecular structure and hydrogen bonding patterns. For instance, López et al. (2010) explored hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, revealing how these interactions influence the molecular assembly into chains or sheets, thus impacting the material's physical properties (López et al., 2010).

Antifungal and Anticancer Activity

Derivatives structurally related to the chemical have been synthesized to evaluate their biological activities, including antifungal and anticancer properties. Maruoka et al. (2008) synthesized spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, exhibiting significant antifungal activity against Candida albicans, suggesting potential applications in developing new antifungal agents (Maruoka et al., 2008).

Novel Synthesis Methods

Research also focuses on novel synthesis methods for related compounds, which can be applied in the creation of pharmacologically active molecules. Doyle et al. (1994) discussed the enantioselective intramolecular cyclopropanation of N-allylic- and N-homoallylic diazoacetamides, catalyzed by chiral dirhodium(II) catalysts, demonstrating an efficient method for producing complex molecules with potential therapeutic applications (Doyle et al., 1994).

Cognitive Enhancement Properties

Certain derivatives exhibit cognitive enhancement properties without the side effects typical of other compounds in their class. Chambers et al. (2004) identified a compound with selective inverse agonist activity at the benzodiazepine site of GABA(A) alpha5 receptors, showcasing its potential as a cognitive enhancer (Chambers et al., 2004).

Design and Synthesis for Specific Targets

The design and synthesis of compounds for targeting specific biological receptors are another significant area of research. Zhang et al. (2014) reported on the identification of a highly specific nociceptin opioid peptide (NOP) receptor radiotracer, demonstrating the compound's potential for in vivo receptor occupancy studies (Zhang et al., 2014).

Eigenschaften

IUPAC Name |

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24FN3O/c1-12-6-7-14(19)8-13(12)9-17(23)22(5)11-15-10-16(21-20-15)18(2,3)4/h6-8,10H,9,11H2,1-5H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOABMMJRIHWFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC(=O)N(C)CC2=CC(=NN2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5500248.png)

![ethyl N-[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]glycinate](/img/structure/B5500249.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B5500260.png)

![7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5500268.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dichlorophenyl)-2-furyl]acrylonitrile](/img/structure/B5500271.png)

![allyl 2-[(4-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylate](/img/structure/B5500281.png)

![3-[(2-fluorobenzyl)thio]-6-[2-(2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500288.png)

![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine oxalate](/img/structure/B5500296.png)

![4-{2-[(2-pyridinylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5500315.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-propylacetamide](/img/structure/B5500320.png)

![4-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5500330.png)

![2-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5500357.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)